JWH 251 4-methylphenyl isomer
Overview
Description
JWH-208: is a synthetic cannabinoid belonging to the phenylacetylindole class. Its chemical name is 2-(4-methylphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone . This compound is part of the JWH series, named after the chemist John W. Huffman, who first synthesized many of these compounds for research purposes. JWH-208 has a molecular formula of C22H25NO and a molecular weight of 319.44 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JWH-208 typically involves the following steps:
Preparation of 1-pentyl-1H-indole-3-carboxylic acid: This is achieved by reacting indole with pentyl bromide in the presence of a base such as potassium carbonate.
Formation of 1-pentyl-1H-indole-3-carboxamide: The carboxylic acid is then converted to the corresponding carboxamide using thionyl chloride followed by ammonia.
Industrial Production Methods: Industrial production of JWH-208 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions: JWH-208 undergoes various chemical reactions, including:
Oxidation: JWH-208 can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert JWH-208 to its corresponding alcohol.
Substitution: Halogenation and other substitution reactions can modify the aromatic rings of JWH-208.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Hydroxylated derivatives of JWH-208.
Reduction: Alcohol derivatives.
Substitution: Halogenated JWH-208 compounds.
Scientific Research Applications
JWH-208 has been extensively studied for its interactions with cannabinoid receptors. Its applications include:
Chemistry: Used as a reference compound in analytical chemistry for the detection of synthetic cannabinoids.
Biology: Studied for its effects on cannabinoid receptors in various biological systems.
Medicine: Research into potential therapeutic applications, including pain management and anti-inflammatory effects.
Mechanism of Action
JWH-208 exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes. Upon binding, JWH-208 activates these receptors, leading to a cascade of intracellular events that modulate neurotransmitter release and other cellular functions. The activation of CB1 receptors is associated with psychoactive effects, while CB2 receptor activation is linked to anti-inflammatory and immunomodulatory effects .
Comparison with Similar Compounds
JWH-018: Another synthetic cannabinoid with a similar structure but different substituents on the indole ring.
JWH-073: Similar to JWH-018 but with a different alkyl chain length.
JWH-250: A phenylacetylindole like JWH-208 but with different substituents on the aromatic rings.
Uniqueness of JWH-208: JWH-208 is unique due to its specific substituents, which confer distinct binding affinities and activities at cannabinoid receptors. Compared to JWH-018 and JWH-073, JWH-208 has a higher affinity for CB2 receptors, making it potentially more useful for anti-inflammatory and immunomodulatory research .
Biological Activity
JWH 251 4-methylphenyl isomer is a synthetic cannabinoid belonging to the indole family, known for its high affinity for cannabinoid receptors, particularly the CB1 receptor. Its structural variation from JWH 251, specifically the position of the methyl group on the phenyl ring, may influence its biological activity and pharmacological profile. Understanding its biological activity is crucial for assessing its potential therapeutic uses and risks associated with its consumption.
- Chemical Name : this compound
- Molecular Formula : C₂₃H₂₃N
- Ki Value (CB1 receptor) : 29 nM, indicating a high affinity for the CB1 receptor .
JWH 251 acts primarily as an agonist at the CB1 receptor, which is predominantly located in the central nervous system. The binding affinity and efficacy at this receptor suggest that it may produce effects similar to those of Δ9-tetrahydrocannabinol (Δ9-THC), albeit potentially with different potency and duration of action.
Affinity Studies
Research indicates that JWH 251 exhibits a Ki value of 29 nM at the CB1 receptor, suggesting it has a strong binding affinity comparable to other synthetic cannabinoids such as JWH-018 . This high affinity correlates with significant pharmacological activity.
Pharmacological Effects
The pharmacological effects of JWH 251 can be summarized as follows:
- Agonist Activity : JWH 251 demonstrates full agonist properties at CB1 receptors, leading to effects such as altered mood, perception, and cognition.
- Physiological Effects : Similar to other cannabinoids, JWH 251 may induce hypothermia and bradycardia in animal models, reflecting its impact on thermoregulation and cardiovascular function .
Comparative Biological Activity
A comparative analysis of various synthetic cannabinoids reveals that JWH 251's potency at CB1 receptors is significant. Below is a table summarizing the EC50 values of selected synthetic cannabinoids:
Compound | EC50 (nM) | Receptor Type |
---|---|---|
Δ9-THC | ~50 | CB1 |
JWH-018 | ~30 | CB1 |
JWH 251 | 29 | CB1 |
MAM-2201 | ~15 | CB1 |
Table 1: Comparative EC50 values for selected synthetic cannabinoids at CB1 receptors .
Study on Locomotor Activity
A study investigated the effects of JWH 251 on locomotor activity in mice. It was found that administration of JWH 251 significantly decreased locomotor activity, similar to Δ9-THC. This effect was reversible upon co-administration with a selective CB1 antagonist, indicating that the observed effects are mediated through CB1 receptor activation .
Study on Metabolic Effects
JWH 251 also influences metabolic processes. In vitro studies have shown that it alters neurotransmission and energy metabolism in neuronal cultures. Its impact on neurotransmitter release and synaptic plasticity suggests potential implications for mood disorders and cognitive function .
Toxicological Profile
While JWH 251 shows promising biological activity, its toxicological properties remain largely uncharacterized. Reports indicate that synthetic cannabinoids can produce adverse effects such as anxiety, paranoia, and cardiovascular complications. Further research is necessary to fully elucidate the safety profile of JWH 251.
Properties
IUPAC Name |
2-(4-methylphenyl)-1-(1-pentylindol-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO/c1-3-4-7-14-23-16-20(19-8-5-6-9-21(19)23)22(24)15-18-12-10-17(2)11-13-18/h5-6,8-13,16H,3-4,7,14-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVYYNBRAJBCQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016264 | |
Record name | JWH-208 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864445-41-0 | |
Record name | JWH-208 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JWH-208 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JWH-208 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDU1DA9SRY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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